molecular formula C17H26N2O5 B6426458 4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide CAS No. 2325240-60-4

4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B6426458
CAS No.: 2325240-60-4
M. Wt: 338.4 g/mol
InChI Key: NXVDWSRRAFCBNN-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and multiple methoxy substituents

Properties

IUPAC Name

4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-21-11-12-5-7-19(8-6-12)17(20)18-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDWSRRAFCBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Methoxymethylation and Trimethoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran (THF).

    Substitution: Sodium azide in DMF, thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and piperidine ring can facilitate binding to these targets, leading to modulation of their activity. The carboxamide group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

4-(methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    4-(methoxymethyl)-N-phenylpiperidine-1-carboxamide: Lacks the trimethoxyphenyl group, which may result in different biological activities and chemical properties.

    N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: Lacks the methoxymethyl group, which may affect its reactivity and binding affinity.

    4-(methoxymethyl)piperidine-1-carboxamide: Lacks the phenyl and trimethoxy groups, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its combination of methoxymethyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

4-(Methoxymethyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{28}N_{2}O_{4}
  • Molecular Weight : 344.44 g/mol

The compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis and tissue remodeling .
  • Cell Proliferation Inhibition : Studies indicate that it has a potent inhibitory effect on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models, showing an IC50 value as low as 0.126 μM .

Biological Activity Data

The following table summarizes the biological activities and effects observed for this compound:

Activity IC50 Value (μM) Cell Line/Model Reference
Inhibition of MMP-2Not specifiedVarious cancer cell lines
Inhibition of MMP-9Not specifiedVarious cancer cell lines
Cell proliferation inhibition0.126MDA-MB-231 TNBC
Selectivity index20-fold differenceMDA-MB-231 vs. MCF10A
Induction of apoptosisSignificant increaseMCF-7 cells

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    • A study involving the administration of the compound in BALB/c nude mice inoculated with MDA-MB-231 TNBC cells demonstrated significant inhibition of lung metastasis compared to control groups. The treatment resulted in a marked reduction in metastatic nodules after a 30-day regimen .
  • Comparative Analysis with Standard Treatments :
    • When compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), the compound exhibited better selectivity and lower toxicity towards normal cells while maintaining potent anti-cancer effects against both MCF-7 and MDA-MB-231 cell lines .

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